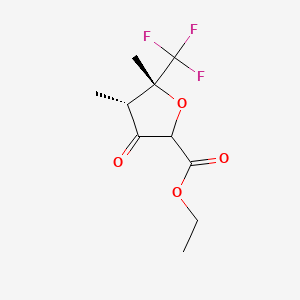

Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate

Description

Properties

Molecular Formula |

C10H13F3O4 |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

ethyl (4R,5R)-4,5-dimethyl-3-oxo-5-(trifluoromethyl)oxolane-2-carboxylate |

InChI |

InChI=1S/C10H13F3O4/c1-4-16-8(15)7-6(14)5(2)9(3,17-7)10(11,12)13/h5,7H,4H2,1-3H3/t5-,7?,9+/m0/s1 |

InChI Key |

GACDUFZOCQHIME-SAMCEJJXSA-N |

Isomeric SMILES |

CCOC(=O)C1C(=O)[C@@H]([C@](O1)(C)C(F)(F)F)C |

Canonical SMILES |

CCOC(=O)C1C(=O)C(C(O1)(C)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate primarily revolves around:

- Introduction of the trifluoromethyl group

- Formation and functionalization of the tetrahydrofuran ring

- Control of stereochemistry to ensure the cis-configuration of substituents at positions 4 and 5

Detailed Preparation Methods

Key Starting Materials and Reagents

- Ethyl 4-chloro-3-oxobutyrate or related ketoesters

- Sodium hydride (NaH) as a base

- Ammonium salts (e.g., ammonium acetate) or ammonia (gas or aqueous)

- Organic solvents such as tetrahydrofuran (THF), toluene, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and 1,4-dioxane

- Trifluoroacetic acid (TFA) or trifluoromethylating agents for CF3 group introduction

Multi-step Synthesis Approach

The preparation typically proceeds through the following steps:

Step 1: Etherification and Substitution Reaction

- Ethyl 4-chloro-3-oxobutyrate is reacted with an alcohol such as ethylene glycol monomethyl ether in the presence of sodium hydride in anhydrous tetrahydrofuran.

- This step produces an etherified intermediate.

- Reaction conditions are carefully controlled to avoid excessive polymerization or side reactions caused by excess sodium hydride.

- The molar ratio of reactants and base is optimized, typically in the range of 1:0.8–1.5 for the ketoester to base, with base amounts ranging from 0.05 to 1.5 equivalents to balance reactivity and selectivity.

- Temperature is maintained between -15 °C to 30 °C, preferably 0 °C to 10 °C to minimize side reactions.

Step 2: Amination and Ring Closure

- The etherified intermediate undergoes amination using ammonium salts such as ammonium acetate or ammonia gas/aqueous ammonia.

- The ring closure to form the tetrahydrofuran ring is promoted under mild heating conditions, typically 0 °C to 80 °C, preferably 45 °C to 60 °C.

- The molar ratio of intermediate to ammonium salt is controlled between 1:1 to 1:5, optimally 1:1.2 to 1:1.5.

- This step is critical for establishing the cis-configuration and forming the 5-membered ring with the trifluoromethyl substitution.

- Side reactions such as enamine to enol ether conversion and hydrolysis of intermediates can reduce yield, so reaction conditions are optimized to minimize water formation and side product generation.

Step 3: Introduction of Trifluoromethyl Group

- The trifluoromethyl group is introduced either early in the synthesis on a precursor or via trifluoromethylation reagents during or after ring closure.

- Trifluoroacetic acid (TFA) or other trifluoromethyl sources are employed under controlled conditions to ensure selective substitution without degrading the ring structure.

Reaction Conditions and Optimization

| Reaction Step | Key Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Etherification | Ethyl 4-chloro-3-oxobutyrate, NaH | -15 to 30 | Anhydrous THF | Avoid excess NaH to prevent polymerization |

| Amination & Ring Closure | Ammonium acetate or ammonia, intermediate | 0 to 80 (prefer 45-60) | Toluene, ethanol, or mixed solvents | Control water content to reduce side reactions |

| Trifluoromethylation | TFA or trifluoromethylating agents | Ambient to mild heating | Various organic solvents | Ensures CF3 group introduction with minimal ring disruption |

Analytical Monitoring and Purification

- Reaction progress is monitored using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to ensure stereochemical purity and conversion.

- Purification involves extraction with ethyl acetate after acidification (pH 1-2 with diluted hydrochloric acid), followed by standard organic workup.

- The final product is isolated as a colorless liquid or solid depending on purity and crystallinity.

Challenges and Considerations

- Use of sodium hydride requires anhydrous conditions and careful handling due to its reactivity.

- Ring closure yields can be low due to competing side reactions such as enamine hydrolysis.

- Selection of ammonium salts and reaction solvents significantly affects the outcome; ammonium acetate and mixed solvents like toluene/ethanol are preferred.

- Temperature control is crucial to maintain stereoselectivity and minimize side products.

Summary Table of Preparation Method Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Base (NaH) equivalents | 0.8 to 1.2 equiv relative to substrate | Prevents polymerization, controls reactivity |

| Reaction temperature | -15 °C to 30 °C (etherification), 45-60 °C (ring closure) | Maintains cis-selectivity and yield |

| Solvent choice | THF (etherification), toluene/ethanol (ring closure) | Solubility and reaction control |

| Ammonium salt equivalents | 1 to 2 equiv | Efficient ring closure and amination |

| pH during extraction | 1 to 2 | Optimal for product isolation |

Chemical Reactions Analysis

Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound, potentially forming new functional groups.

Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms, altering the compound’s structure and properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and tetrahydrofuran ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Findings and Implications

Stereochemical Sensitivity : The cis-configuration in the target compound is crucial for its intended applications, whereas racemic mixtures (e.g., ) may require chiral resolution for pharmaceutical use .

Role of Fluorine : Trifluoromethyl groups are pervasive in analogues, enhancing metabolic stability and lipophilicity. Difluoro and fluorophenyl substituents further modulate electronic properties .

Diverse Synthesis Strategies : While the target relies on diazo chemistry, analogues employ Pd catalysis, hydrogenation, or electrophilic aromatic substitution, reflecting adaptability in synthetic design .

Biological Relevance : Pyridyl and benzofuran-containing derivatives (e.g., ) highlight the importance of aromatic systems in drug-receptor interactions, contrasting with the simpler THF core of the target .

Biological Activity

Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate, with the molecular formula C10H13O4F3 and a molecular weight of 254.2 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring with a trifluoromethyl group, which is known for enhancing biological activity through various mechanisms. The presence of the trifluoromethyl group can influence the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.

2. Enzyme Inhibition

The trifluoromethyl group enhances interactions with various enzymes, potentially increasing the inhibitory effects on targets such as kinases and proteases. For example, compounds with similar functionalities have been shown to inhibit key enzymes involved in cancer progression and inflammation.

3. Neuropharmacological Effects

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties. The trifluoromethyl moiety could enhance binding affinities to neurotransmitter receptors or modulate ion channels, leading to potential therapeutic effects in neurodegenerative diseases.

Case Studies

-

Case Study on Anticancer Activity

- Objective : To evaluate the antiproliferative effects of tetrahydrofuran derivatives.

- Method : Various derivatives were tested against multiple cancer cell lines.

- Results : Certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy.

-

Neuropharmacological Evaluation

- Objective : To assess the neuroprotective effects of similar compounds.

- Method : In vitro assays were conducted on neuronal cell lines exposed to oxidative stress.

- Results : Compounds demonstrated reduced cell death and improved cell viability compared to controls.

The synthesis of this compound typically involves multi-step organic reactions that introduce the trifluoromethyl group effectively. The mechanism by which this compound exerts its biological activity is likely related to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl cis-4,5-dimethyl-3-oxo-5-(trifluoromethyl)tetrahydrofuran-2-carboxylate?

Synthesis typically involves cyclization of a diketone precursor followed by trifluoromethylation. A plausible approach includes:

Cyclization : Reacting a substituted γ-ketoester with a trifluoromethyl-containing reagent under acidic or basic conditions to form the tetrahydrofuran core.

Trifluoromethylation : Electrophilic trifluoromethylating agents, such as dibenzothiophenium salts (e.g., 5-(trifluoromethyl)dibenzothiophenium triflate), can introduce the -CF₃ group regioselectively .

Esterification : Ethyl esterification via nucleophilic acyl substitution.

Q. Key Parameters :

- Solvent: THF or DCM for cyclization.

- Temperature: 0–25°C for electrophilic trifluoromethylation.

- Catalysts: Lewis acids (e.g., BF₃·OEt₂) for ring formation.

Validation : Monitor reaction progress via TLC and confirm regiochemistry via X-ray crystallography .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Method : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps :

Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) to measure intensity data.

Structure Solution : Employ direct methods (SHELXS) or intrinsic phasing (SHELXD) .

Refinement : SHELXL for least-squares refinement, accounting for anisotropic displacement parameters and hydrogen bonding .

Q. Software :

Q. Metrics :

- R-factor: <5% for high-quality data.

- CCDC Deposition: Required for publication (e.g., CCDC 1828960 in similar structures) .

Advanced Research Questions

Q. What crystallographic challenges arise when refining structures with trifluoromethyl groups?

Challenges :

- Disorder : The -CF₃ group’s high symmetry often leads to rotational disorder, complicating electron density maps.

- Thermal Motion : Anisotropic displacement parameters require careful modeling to avoid overfitting.

Q. Solutions :

- SHELXL Features : Use PART instructions to model disorder and apply restraints (DFIX, SIMU) .

- Twinned Data : For twinned crystals, apply HKLF 5 format and refine twin laws .

Example : In analogous trifluoromethylated furans, split positions for fluorine atoms were resolved using 0.5 occupancy sites .

Q. How can hydrogen bonding networks be analyzed in this compound’s crystal packing?

Methodology :

Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) based on donor-acceptor distances and angles .

Software Tools : Mercury (CCDC) for visualizing interactions; PLATON for topology analysis.

Q. Case Study :

- C—H⋯O Bonds : Common in tetrahydrofuran derivatives, contributing to layered packing.

- Br⋯Br Contacts : In halogenated analogs, these influence supramolecular assembly .

Q. How do computational methods complement experimental data for this compound?

Integration Strategies :

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to validate experimental bond lengths/angles.

Electrostatic Potential Maps : Predict reactive sites (e.g., carbonyl oxygen nucleophilicity).

Docking Studies : For pharmaceutical analogs, simulate interactions with biological targets (e.g., opioid receptors) .

Q. Validation Metrics :

Q. How should researchers address contradictions in reported crystallographic data (e.g., space group discrepancies)?

Resolution Workflow :

Re-examine Data : Check for missed symmetry (e.g., using PLATON’s ADDSYM).

Validation Tools :

- CheckCIF : Identify syntax errors or symmetry mismatches.

- Rigid-Bond Test : Ensure ΔUij < 0.01 Ų for bonded atoms.

Reproduce Refinement : Test alternative space groups (e.g., P2₁/c vs. Pna2₁) and compare R-factors .

Documentation : Report all tested models in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.